molecular formula C28H25FN4OS B1663354 E235 CAS No. 891894-69-2

E235

Cat. No.: B1663354
CAS No.: 891894-69-2
M. Wt: 484.6 g/mol
InChI Key: SNVVZJBHCSPRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E235, also known as natamycin, is a natural antifungal compound produced by the bacterium Streptomyces natalensis. It is widely used as a food preservative due to its ability to inhibit the growth of molds and yeasts. Natamycin is particularly effective in preventing spoilage in dairy products, meats, and other perishable goods .

Preparation Methods

Natamycin is produced through a controlled fermentation process involving Streptomyces natalensis. The fermentation broth is then subjected to extraction, crystallization, and drying processes to obtain pure natamycin . Industrial production methods ensure that the compound is produced in large quantities while maintaining its efficacy and safety.

Scientific Research Applications

Natamycin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Natamycin is often compared with other antifungal agents such as amphotericin B and nystatin. While all three compounds belong to the polyene macrolide group and target ergosterol in fungal membranes, natamycin is unique in its ability to inhibit membrane fusion and fission without significantly increasing membrane permeability . This makes natamycin less toxic and more suitable for use as a food preservative. Similar compounds include:

    Amphotericin B: Used primarily in medical settings for severe fungal infections.

    Nystatin: Commonly used in topical treatments for fungal infections.

Natamycin’s specificity and low toxicity make it a valuable compound in both food preservation and medical applications.

Properties

CAS No.

891894-69-2

Molecular Formula

C28H25FN4OS

Molecular Weight

484.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide

InChI

InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34)

InChI Key

SNVVZJBHCSPRGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6

Synonyms

E235;  N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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